1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]-4-(2,2,2-trifluoroethyl)piperazine
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Overview
Description
1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]-4-(2,2,2-trifluoroethyl)piperazine is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. The compound contains a piperazine ring substituted with a trifluoroethyl group and an oxadiazole moiety, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]-4-(2,2,2-trifluoroethyl)piperazine typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting hydrazides with carbon dioxide or other suitable reagents under cyclization conditions.
N-Alkylation of Piperazine: The piperazine ring is alkylated with 2,2,2-trifluoroethyl bromide in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile.
Coupling Reaction: The oxadiazole moiety is then coupled with the alkylated piperazine through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]-4-(2,2,2-trifluoroethyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The trifluoroethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with different oxidation states, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]-4-(2,2,2-trifluoroethyl)piperazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]-4-(2,2,2-trifluoroethyl)piperazine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: This compound shares the oxadiazole moiety and has been studied for its energetic properties.
1-[(5-Oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)methyl]-1H-1,2,4-triazole-3-carboxylic acid: Another oxadiazole derivative with potential antibacterial activity.
Uniqueness
1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]-4-(2,2,2-trifluoroethyl)piperazine is unique due to the presence of both the trifluoroethyl group and the oxadiazole moiety, which confer distinct chemical and biological properties. Its combination of structural features makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C10H15F3N4O |
---|---|
Molecular Weight |
264.25 g/mol |
IUPAC Name |
5-methyl-3-[[4-(2,2,2-trifluoroethyl)piperazin-1-yl]methyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C10H15F3N4O/c1-8-14-9(15-18-8)6-16-2-4-17(5-3-16)7-10(11,12)13/h2-7H2,1H3 |
InChI Key |
BKPJJBKXHSAZEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NO1)CN2CCN(CC2)CC(F)(F)F |
Origin of Product |
United States |
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